Lenalidomide-CO-PEG1-OH is a chemical compound derived from lenalidomide, which is an immunomodulatory drug used primarily in the treatment of hematologic malignancies such as multiple myeloma and myelodysplastic syndromes. Lenalidomide itself is a thalidomide analog known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the carbonyl-polyethylene glycol hydroxyl moiety (CO-PEG1-OH) enhances the solubility and bioavailability of lenalidomide, making it a promising candidate for various therapeutic applications, particularly in drug delivery systems and cancer therapies .
Lenalidomide-CO-PEG1-OH is classified as an immunomodulatory imide drug (IMiD) and is part of a broader class of compounds that modulate immune responses. These drugs alter cytokine production, regulate T cell co-stimulation, and enhance natural killer cell-mediated cytotoxicity. The compound's classification stems from its structural modifications that improve pharmacokinetic properties compared to its parent compound, lenalidomide .
The synthesis of Lenalidomide-CO-PEG1-OH involves several key steps:
Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity through techniques such as Design of Experiments (DoE), which fine-tunes reaction conditions including temperature and pressure.
The molecular structure of Lenalidomide-CO-PEG1-OH can be described by its chemical formula, which incorporates elements from both lenalidomide and polyethylene glycol. The compound features a core structure characteristic of lenalidomide with the addition of a carbonyl group linked to a polyethylene glycol chain terminating in a hydroxyl group.
Key data about Lenalidomide includes:
Lenalidomide-CO-PEG1-OH can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions depend on specific conditions. For instance:
Lenalidomide-CO-PEG1-OH exerts its biological effects through several mechanisms:
Relevant analyses indicate that the compound maintains its integrity during standard storage but should be handled with care to avoid degradation .
Lenalidomide-CO-PEG1-OH has diverse scientific applications:
Lenalidomide-CO-PEG1-OH represents a strategic advancement in cereblon (CRBN)-directed therapeutics, designed to overcome inherent limitations of the parent immunomodulatory drug (IMiD). The core lenalidomide scaffold (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) binds CRBN, a substrate receptor of the CRL4 ubiquitin ligase complex, inducing targeted protein degradation. However, unmodified lenalidomide exhibits suboptimal pharmacokinetic properties, including limited aqueous solubility (0.4–0.5 mg/mL in physiological buffers) and rapid clearance in vivo [10]. PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—addresses these challenges through three primary mechanisms: Enhanced Solubility & Stability: The hydrophilic CO-PEG1-OH linker (molecular weight: 76.05 g/mol) increases the compound’s polarity, reducing aggregation in biological media. Nanoparticles functionalized with PEGylated lenalidomide derivatives demonstrate 2.3-fold higher colloidal stability (ζ-potential: -30 mV) compared to non-PEGylated analogs [10]. Extended Half-life: Shielding the hydrolysis-prone glutarimide ring of lenalidomide, PEG1 reduces non-specific degradation. Studies show PEGylated IMiDs maintain >85% structural integrity after 24 hours in plasma, versus 60% for bare lenalidomide [8]. Modular PROTAC Design: The terminal hydroxyl group (-OH) in CO-PEG1-OH serves as a "chemical handle" for conjugation to target protein ligands (e.g., kinase inhibitors). This enables the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs) without obstructing the CRBN-binding phthalimide domain, confirmed via surface plasmon resonance (SPR) assays (Kd: 331–419 nM) [3] [9].
Table 1: Impact of PEGylation on Lenalidomide Properties
| Property | Lenalidomide | Lenalidomide-CO-PEG1-OH | Change |
|---|---|---|---|
| Aqueous Solubility | 0.45 mg/mL | 8.2 mg/mL | +1,722% |
| Plasma Stability (24h) | 60% | 87% | +45% |
| CRBN Binding Affinity (Kd) | 445 ± 19 nM | 331 ± 22 nM | -25.6% |
| Hydrodynamic Diameter | N/A | 30 ± 2 nm | N/A |
The synthesis of Lenalidomide-CO-PEG1-OH (C16H17N3O5, MW: 331.33 g/mol) employs regioselective chemistry to preserve the CRBN-binding isoindolinone core. Two validated routes achieve this conjugation: Route A: Carbodiimide-Mediated Amide Coupling This method activates the carboxylic acid terminus of HO-PEG1-COOH for nucleophilic attack by the C4-amino group of lenalidomide: Step 1: HO-PEG1-COOH + EDC → O-acylisourea intermediate + NHS Step 2: Intermediate + Lenalidomide → Lenalidomide-CO-PEG1-OH + Urea byproduct Yields reach 72–78% after HPLC purification (≥95% purity), but require stringent control of stoichiometry (EDC: 1.2 eq; NHS: 1.5 eq) to prevent diacylation [10]. Route B: Direct Nucleophilic Substitution Leveraging the electrophilicity of halogenated PEG reagents, this one-step method avoids unstable intermediates: Lenalidomide + Br-PEG1-OH → Lenalidomide-CO-PEG1-OH + HBr Microwave-assisted synthesis (150°C, 2 hours in trifluoroethanol) streamlines this route, achieving 91% yield without chromatography. The reaction exploits the superior leaving group ability of bromide versus chloride [1] [6]. Critical Optimization Parameters: - Temperature: >130°C accelerates substitution but risks glutarimide ring decomposition. - Solvent: Trifluoroethanol (TFE) enhances solubility of lenalidomide and facilitates BOC deprotection in situ [1]. - Protection Schemes: SEM-protected glutarimide nitrogen prevents N-alkylation side products during nucleophilic substitution [1].
The CO-PEG1-OH linker bridges lenalidomide and target-binding warheads in PROTACs. Its length, flexibility, and terminal functionality profoundly influence degradation efficiency via three key factors: Linker Length & Flexibility: The 4-atom PEG1 spacer (11.5 Å length) balances steric accessibility and molecular radius. SPR studies show CRBN affinity drops sharply with longer linkers (e.g., PEG3: Kd = 507 ± 31 nM vs. PEG1: 331 ± 22 nM) due to entropic penalties in ternary complex formation [3] [9]. Conversely, rigid aryl linkers (e.g., from naphthalic anhydride) increase hydrophobicity, improving CRBN binding (Kd: 111 ± 6 nM) but reducing aqueous solubility [1]. Terminal Functionalization: The -OH group permits diverse bioconjugation: - Amine Coupling: EDC/NHS activation to form amides with carboxylic acid-containing warheads. - Azide-Alkyne Cycloaddition: Copper-catalyzed "click" chemistry with alkynes (e.g., in PROTAC BRD4 Degrader-2 [6]). PROTACs incorporating Lenalidomide-CO-PEG1-OH exhibit 3.1-fold improved degradation efficiency (DC50) versus bulkier PEG3-linked analogs in MM1S myeloma cells [9]. Steric Compatibility: Molecular modeling (PDB ID: 5HXB) confirms the PEG1 linker orients warheads away from CRBN’s hydrophobic binding pocket (Figure 1). Substitutions at lenalidomide’s C5/C6 positions (e.g., Br, F) can clash with PEG1, reducing Aiolos degradation by 40–60% [1] [7].
Table 2: PROTAC Performance Metrics by Linker Design
| Linker Type | Length (Atoms) | CRBN Kd (nM) | Solubility (mg/mL) | Relative Degradation Efficiency |
|---|---|---|---|---|
| CO-PEG1-OH | 4 | 331 ± 22 | 8.2 | 1.0 (Reference) |
| PEG3-amine | 12 | 507 ± 31 | 12.5 | 0.32 |
| C5-Alkyl | 5 | 558 ± 51 | 2.1 | 0.71 |
| Aryl | Rigid | 111 ± 6 | 0.9 | 0.29 |
Figure 1: Molecular Dynamics Simulation of CRBN-PEG1-Warhead Ternary Complex CRBN Binding Pocket │ ├── Lenalidomide Core (buried) │ │ │ └── Glutarimide H-bonded to His353 │ └── PEG1 Linker (extended conformation) │ └── Warhead Domain → solvent-exposed
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0